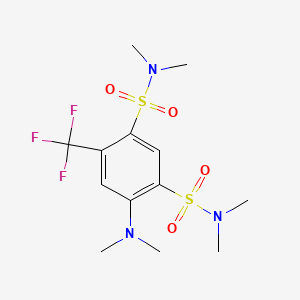
1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a benzene ring with two sulfonamide groups (SO2NH2) and a trifluoromethyl group (CF3) attached at different positions.
- This compound has applications in various fields due to its unique structure and properties.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: is a crystalline compound with a melting point of 241-246 °C. It appears as white to off-white crystals.
Méthodes De Préparation
- The synthetic route involves several steps:
- Start with 1,3-dinitrobenzene .
- Nitrate it to obtain 1,3-dinitro-4-trifluoromethylbenzene .
- Reduce the nitro groups to amino groups using a suitable reducing agent.
- Sulfonate the amino groups to form the disulfonamide.
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, converting the amino groups to nitro groups.
Reduction: Reduction of the nitro groups to amino groups is essential during synthesis.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents: Nitric acid, reducing agents (e.g., SnCl), and sulfonating agents (e.g., chlorosulfonic acid).
Major Products: The primary product is 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide itself.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
- The exact mechanism is context-dependent, but the compound’s functional groups likely interact with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other disulfonamides or trifluoromethyl-substituted compounds.
Uniqueness: The combination of the trifluoromethyl group and disulfonamide moieties sets it apart.
Remember, this compound’s applications and research are continually evolving, so staying up-to-date with the latest literature is crucial
Propriétés
Numéro CAS |
55670-16-1 |
|---|---|
Formule moléculaire |
C13H20F3N3O4S2 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-1-N,1-N,3-N,3-N-tetramethyl-6-(trifluoromethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H20F3N3O4S2/c1-17(2)10-7-9(13(14,15)16)11(24(20,21)18(3)4)8-12(10)25(22,23)19(5)6/h7-8H,1-6H3 |
Clé InChI |
XRYTVYJWSKPPBG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C(=C1)C(F)(F)F)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)

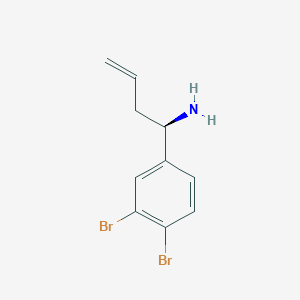

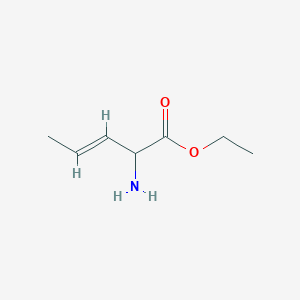

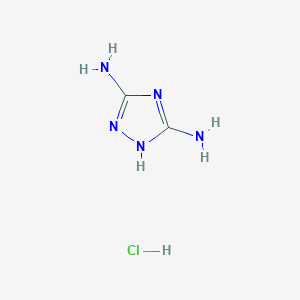
![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
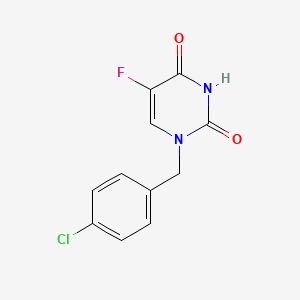
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

